Cas no 682346-07-2 (6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide)
6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- HMS2466G06
- MLS000538240
- CS-0287596
- 6-bromo-N-(2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide
- 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
- CBKinase1_009398
- AKOS001279642
- 6-bromo-N-(2-morpholin-4-ylethyl)-2-oxochromene-3-carboxamide
- 2H-Chromene-3-carboxamide, 6-bromo-2-oxo-N-[2-(morpholin-4-yl)ethyl]-
- CHEMBL1449634
- MS-1821
- BRD-K92536650-001-01-8
- Z30916283
- SMR000144273
- CBKinase1_021798
- ZTUWDDZZOUATJV-UHFFFAOYSA-N
- 682346-07-2
- 6-bromo-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
- 2H-1-Benzopyran-3-carboxamide, 6-bromo-N-[2-(4-morpholinyl)ethyl]-2-oxo-
- 6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
-
- Inchi: 1S/C16H17BrN2O4/c17-12-1-2-14-11(9-12)10-13(16(21)23-14)15(20)18-3-4-19-5-7-22-8-6-19/h1-2,9-10H,3-8H2,(H,18,20)
- InChI Key: ZTUWDDZZOUATJV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(C(=O)O2)C(NCCN1CCOCC1)=O
Computed Properties
- Exact Mass: 380.03717g/mol
- Monoisotopic Mass: 380.03717g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 67.9Ų
6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358266-1g |
6-Bromo-N-(2-morpholinoethyl)-2-oxo-2h-chromene-3-carboxamide |
682346-07-2 | 90% | 1g |
¥3121.00 | 2024-05-04 |
6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Research Brief on 6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (CAS: 682346-07-2)
The compound 6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (CAS: 682346-07-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This coumarin derivative, characterized by its unique structural features, has been explored for its biological activities, particularly in the context of kinase inhibition and anticancer properties. The presence of a bromo-substituted coumarin core coupled with a morpholine-containing side chain enhances its binding affinity to specific biological targets, making it a promising candidate for further investigation.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated that 6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide exhibits potent inhibitory effects against a panel of protein kinases, including PI3K and mTOR, which are critical regulators of cell proliferation and survival. The compound's ability to disrupt these signaling pathways suggests its potential utility in treating cancers characterized by hyperactive PI3K/mTOR signaling.
In addition to its kinase inhibitory properties, this compound has also been investigated for its anti-inflammatory and antimicrobial activities. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent. Furthermore, preliminary data from in vitro assays suggest that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, although further optimization is required to enhance its efficacy.
The synthesis and structural optimization of 6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide have also been areas of active research. A recent publication in Organic & Biomolecular Chemistry (2023) detailed a novel synthetic route for this compound, highlighting improvements in yield and purity. The study also explored the structure-activity relationship (SAR) by introducing various modifications to the coumarin core and the morpholine side chain, providing valuable insights for the design of more potent derivatives.
Despite these promising findings, challenges remain in the development of 6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further preclinical studies. Nevertheless, the compound's multifaceted biological activities and its potential as a scaffold for drug development make it a compelling subject for ongoing research in the chemical biology and pharmaceutical sciences.
In conclusion, 6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (CAS: 682346-07-2) represents a versatile and promising compound with applications in oncology, inflammation, and infectious diseases. Continued research efforts aimed at optimizing its pharmacological properties and elucidating its mechanisms of action will be crucial for translating these findings into clinical applications.
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